2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole
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Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring bearing a cyclopropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole typically involves multiple steps. One common route includes the cyclization of appropriate precursors to form the benzothiazole core, followed by the introduction of the piperazine ring and subsequent sulfonylation with cyclopropanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
- 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
- 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a cyclopropanesulfonyl-substituted piperazine ring makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H21N3O2S2 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H21N3O2S2/c1-2-12-4-3-5-14-15(12)17-16(22-14)18-8-10-19(11-9-18)23(20,21)13-6-7-13/h3-5,13H,2,6-11H2,1H3 |
InChI Key |
WAASMXXFEZFIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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